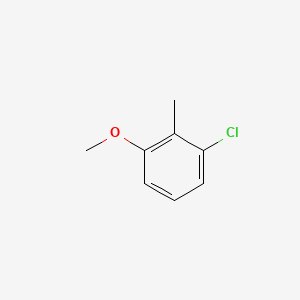

3-Chloro-2-methylanisole

Descripción

Nomenclature and Structural Representations within Scholarly Contexts

In academic and industrial chemistry, precise identification of a compound is paramount. 3-Chloro-2-methylanisole is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC) as 1-chloro-3-methoxy-2-methylbenzene . nih.govfishersci.ca This name explicitly defines the positions of the chloro, methoxy (B1213986), and methyl substituents on the benzene (B151609) ring.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include 2-chloro-6-methoxytoluene and 2-methyl-3-chloroanisole . fishersci.ca The CAS (Chemical Abstracts Service) Registry Number, a unique identifier for chemical substances, for this compound is 3260-88-6 . nih.govfishersci.casigmaaldrich.com

Structural representations are crucial for visualizing the molecule and predicting its chemical behavior. These are standardized in various formats to be machine-readable for computational chemistry and database searches.

Key Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-chloro-3-methoxy-2-methylbenzene nih.gov |

| CAS Number | 3260-88-6 nih.gov |

| Molecular Formula | C₈H₉ClO uni.lu |

| Molecular Weight | 156.61 g/mol sigmaaldrich.com |

| SMILES | CC1=C(C=CC=C1Cl)OC uni.lu |

| InChI | InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 uni.lu |

| InChIKey | LTVRGAWOEOKGJZ-UHFFFAOYSA-N uni.lu |

Historical Overview of Research on this compound and Related Anisole (B1667542) Derivatives

Research into anisole and its derivatives is deeply rooted in the history of organic chemistry. flavorfrenzy.com Anisole (methoxybenzene) itself was central to the development of theories on electrophilic aromatic substitution, where the methoxy group was identified as a potent activating and ortho, para-directing group. wikipedia.org Early synthetic methods, such as the Williamson ether synthesis, established foundational routes to anisole derivatives. flavorfrenzy.com

Specific research concerning this compound is more recent and is situated within the broader exploration of halogenated aromatic compounds. Its synthesis can be achieved through several routes, including the selective chlorination of 3-methylanisole. Another documented method involves the chlorination of 2-methylphenol (o-cresol) with an agent like thionyl chloride to produce 2-chloro-6-methylphenol, which is then methylated. A patent from the early 20th century describes a related process, starting with 2-amino-6-chlorotoluene to produce 3-chloro-2-methylphenol (B1584042), a direct precursor to this compound. google.com

Studies from the mid-20th century on the bromination of anisole and its derivatives provided quantitative data on the reactivity and directing effects of substituents, laying the groundwork for understanding the behavior of more complex derivatives like this compound. acs.org More contemporary research has focused on the fine-tuning of synthetic methodologies and the application of these derivatives in targeted chemical synthesis.

Significance of this compound in Contemporary Organic Chemistry Research

The importance of this compound in modern chemical research stems primarily from its role as a versatile chemical intermediate. nih.gov The arrangement of its functional groups allows for a range of chemical transformations, making it a valuable starting material for more complex molecular architectures.

Key Research Applications:

Building Block in Synthesis: It is a crucial building block for synthesizing various organic compounds. smolecule.com The methoxy group activates the aromatic ring toward electrophilic substitution, guiding further functionalization.

Precursor to Catalysts and Ligands: The compound is used in the preparation of arene-manganese tricarbonyl complexes. fishersci.cachemicalbook.comthermofisher.comfishersci.pt These types of organometallic complexes are of significant interest for their applications in catalysis. It has also been employed in the synthesis of advanced ligands such as QUINAP. caltech.edu

Intermediate for Agrochemicals and Pharmaceuticals: this compound is an intermediate in the manufacturing of pesticides, fertilizers, and other agricultural chemicals. nih.gov It also serves as a precursor in the synthesis of pharmaceutical compounds, where its structure can be modified to create biologically active molecules. For instance, it has been used as a starting material in the synthesis of derivatives of deoxyristomycinic acid.

Substrate in Mechanistic Studies: Researchers utilize this compound as a substrate in biochemical assays to investigate enzyme-catalyzed reactions. Its defined structure helps in elucidating enzymatic processes and mechanisms.

The U.S. Environmental Protection Agency (EPA) has noted significant production volumes for this chemical, underscoring its industrial relevance as an intermediate. nih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic research on this compound is driven by several key objectives aimed at advancing the field of organic chemistry.

Primary Research Goals:

Understanding Reaction Mechanisms: The compound serves as a model system for investigating the fundamental principles of reactions involving halogenated aromatic compounds. Researchers study the interplay between the electronic effects of the electron-donating methoxy and methyl groups and the electron-withdrawing chloro group, which influences the regioselectivity of further substitutions.

Developing Novel Synthetic Methodologies: A major goal is the development of more efficient, selective, and environmentally benign ("green") synthesis protocols. This includes research into catalytic systems, such as the use of zeolites to achieve high para-selectivity in electrophilic aromatic substitution reactions, which is a common challenge with activated rings like anisole derivatives. researchgate.net

Synthesis of Complex Target Molecules: A primary objective is its application in the total synthesis of complex natural products and other target molecules of pharmaceutical or material science interest. Its role as a readily available, functionalized aromatic ring makes it an attractive starting point for multi-step synthetic sequences. caltech.edu

Exploring New Reactivity: Academic inquiry also focuses on discovering new types of reactions where this compound can participate. This includes exploring its potential in modern coupling reactions, such as cross-dehydrogenative coupling (CDC), to form new carbon-carbon or carbon-heteroatom bonds. rsc.org

Through these investigations, the scientific community aims to expand the synthetic toolkit available to chemists and to deepen the fundamental understanding of chemical reactivity.

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVRGAWOEOKGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074599 | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3260-88-6 | |

| Record name | 1-Chloro-3-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B25BTP9CQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Design for 3 Chloro 2 Methylanisole

Precursor-Based Synthetic Routes

A widely documented and effective method for synthesizing 3-Chloro-2-methylanisole begins with the functionalization of 2-methylphenol derivatives. This multi-step process involves the initial introduction of a chlorine atom to the phenol (B47542) ring, followed by the methylation of the hydroxyl group.

Synthesis from 2-Methylphenol Derivatives

The transformation of 2-methylphenol into this compound is a two-stage process. The first stage is the selective chlorination of the aromatic ring, and the second is the etherification of the phenolic hydroxyl group.

The synthesis of the key intermediate, 2-Chloro-6-methylphenol, can be accomplished through the direct chlorination of 2-methylphenol. Thionyl chloride (SOCl₂) is a reagent that can be used for such chlorination reactions. google.com While direct substitution of a phenolic hydroxyl group with chlorine using thionyl chloride is generally not feasible, the reagent can be employed to chlorinate the aromatic ring under specific conditions. sciencemadness.orgquora.com The reaction involves the electrophilic aromatic substitution where a chlorine atom is introduced onto the benzene (B151609) ring. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the 2-methylphenol ring guide the incoming chlorine atom, leading to the formation of 2-Chloro-6-methylphenol.

Table 1: Chlorination of 2-Methylphenol

| Parameter | Details |

| Starting Material | 2-Methylphenol (o-cresol) |

| Reagent | Thionyl Chloride (SOCl₂) |

| Product | 2-Chloro-6-methylphenol |

| Reaction Type | Electrophilic Aromatic Substitution |

Once 2-Chloro-6-methylphenol is synthesized, the next step is the methylation of the phenolic hydroxyl group to form an ether (anisole). This is typically achieved via a Williamson ether synthesis, where a phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile to attack a methylating agent. Several methylating agents can be employed for this transformation, each with distinct characteristics regarding reactivity, cost, and environmental impact.

Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a highly effective and widely used methylating agent for phenols. uni.edu The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, which deprotonates the hydroxyl group of 2-Chloro-6-methylphenol to form the more nucleophilic phenoxide. uni.edu This phenoxide ion then attacks one of the methyl groups of dimethyl sulfate in a nucleophilic substitution (Sₙ2) reaction, resulting in the formation of this compound. nih.govresearchgate.net The process is known for its high yields and relatively short reaction times. nih.gov

Table 2: Methylation using Dimethyl Sulfate

| Parameter | Details |

| Substrate | 2-Chloro-6-methylphenol |

| Reagent | Dimethyl Sulfate ((CH₃)₂SO₄) |

| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) |

| Mechanism | Sₙ2 Nucleophilic Substitution |

| Product | This compound |

Methyl iodide (CH₃I) is another classic reagent used for the methylation of phenols. Similar to the process with dimethyl sulfate, the reaction with methyl iodide proceeds via the Williamson ether synthesis. A base, such as potassium carbonate, is used to generate the phenoxide from 2-Chloro-6-methylphenol. The phenoxide then displaces the iodide ion from methyl iodide to form the desired ether product, this compound.

Table 3: Methylation using Methyl Iodide

| Parameter | Details |

| Substrate | 2-Chloro-6-methylphenol |

| Reagent | Methyl Iodide (CH₃I) |

| Base | Potassium Carbonate (K₂CO₃) |

| Mechanism | Williamson Ether Synthesis (Sₙ2) |

| Product | This compound |

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. Dimethyl carbonate (DMC) has emerged as a "green" methylating agent, serving as a non-toxic substitute for hazardous reagents like dimethyl sulfate and methyl halides. nih.govresearchgate.netunive.it The methylation of phenols using DMC is highly selective, producing the desired O-methylated product with high purity. nih.govunive.it This reaction is typically performed in the presence of a base, such as potassium carbonate, and can be facilitated by phase-transfer catalysts. nih.govresearchgate.net The use of DMC avoids the formation of inorganic salt byproducts, a common issue with traditional methylating agents, making it a more sustainable option. researchgate.netnih.gov Research has shown that DMC can achieve excellent yields in the methylation of various phenols, making it a viable and attractive alternative for the synthesis of this compound. researchgate.net

Table 4: Green Methylation using Dimethyl Carbonate

| Parameter | Details |

| Substrate | 2-Chloro-6-methylphenol |

| Reagent | Dimethyl Carbonate (DMC) |

| Catalyst/Base | Potassium Carbonate (K₂CO₃) |

| Advantages | Environmentally friendly, high selectivity, avoids toxic reagents and salt byproducts. nih.govresearchgate.net |

| Product | This compound |

Subsequent Methylation of 2-Chloro-6-methylphenol

Optimized Reaction Conditions and Yield Analysis

The synthesis of this compound can be optimized to enhance yield and purity. Key parameters that are often adjusted include reaction temperature, time, and the specific reagents used. For instance, in the alkylation of 3-chloro-2-methylphenol (B1584042) with a methylating agent like methyl iodide, the choice of base (e.g., potassium carbonate) and solvent can significantly influence the reaction's efficiency. Monitoring the reaction temperature to keep it below 50°C is crucial to prevent the formation of polychlorinated byproducts. Design of Experiments (DOE) is a systematic approach that can be employed to balance variables such as reaction time, temperature, and catalyst loading to achieve optimal results.

| Parameter | Condition | Purpose |

| Temperature | <50°C | To minimize side product formation |

| Base | K₂CO₃ | To facilitate the methylation reaction |

| Monitoring | Stoichiometry | To control the formation of polychlorinated derivatives |

This table illustrates common parameters optimized in the synthesis of this compound.

Synthesis from 3-Chloro-2-methylaniline (B42847) (3-Chloro-o-toluidine)

A primary and well-established route to this compound begins with 3-chloro-2-methylaniline, also known as 3-chloro-o-toluidine. This method typically involves a two-step process: diazotization of the aniline (B41778) derivative followed by a substitution reaction to introduce the methoxy (B1213986) group.

The synthesis of this compound can proceed through the formation of a diazonium salt from 3-chloro-2-methylaniline. google.com This is achieved by treating the aniline with a diazotizing agent, such as sodium nitrite, in an acidic solution like hydrochloric or sulfuric acid at low temperatures (typically 0-5°C). google.com The resulting diazonium salt is then hydrolyzed to form 3-chloro-2-methylphenol. This intermediate phenol can subsequently be methylated using a reagent like dimethyl sulfate or methyl iodide in the presence of a base to yield the final product, this compound.

Direct chlorination of o-toluidine (B26562) presents an alternative pathway to obtaining the necessary precursor for this compound. One method involves reacting o-toluidine with chlorine in concentrated sulfuric acid at temperatures ranging from 20°C to 100°C. google.com The concentration of the sulfuric acid is typically maintained between 95% and 97%, with the reaction temperature optimally held between 40°C and 60°C. google.com This process yields a mixture of chloro-o-toluidine isomers, including 3-chloro-2-methylaniline. Other chlorination agents and reaction conditions can also be employed to influence the regioselectivity of the chlorination. nih.govwwdmag.comresearchgate.net

| Reactants | Reagent | Temperature | Product |

| o-Toluidine | Chlorine | 20-100°C | 4-chloro-2-aminotoluene and 6-chloro-2-aminotoluene |

This table summarizes the direct chlorination of o-toluidine.

An important precursor, 3-chloro-2-methylaniline, can be synthesized through the reduction of 6-chloro-2-nitrotoluene. A notable method for this reduction is the Zinin reduction, which utilizes sulfur-containing reagents like sodium polysulfide or aqueous ammonium (B1175870) sulfide. patsnap.comgoogle.comechemi.comstackexchange.com In a typical procedure, 6-chloro-2-nitrotoluene is added dropwise to a solution of a polysulfide in water, often in the presence of an ammonium salt, with the temperature controlled between 30°C and 105°C. patsnap.comgoogle.com This method is valued for its high yield and improved safety profile compared to catalytic hydrogenation, which can suffer from catalyst poisoning. patsnap.com Yields of 3-chloro-2-methylaniline from this reaction can be as high as 98.80%. google.com Another variation involves using sulfur and sodium bicarbonate in N,N-dimethylformamide at 110-140°C, which can produce yields around 80%. google.com

| Reducing Agent | Temperature | Yield | Reference |

| Polysulfide/Ammonium Salt | 30-105°C | 98.80% | google.com |

| Sulfur/Sodium Bicarbonate | 110-140°C | 80% | google.com |

This table presents data on the reduction of 6-chloro-2-nitrotoluene.

Direct Chlorination Approaches to this compound

Direct chlorination of 2-methylanisole (B146520) offers a more direct synthetic route to this compound, avoiding the multi-step process starting from an aniline derivative.

The methoxy group of 2-methylanisole is an activating group that directs electrophilic aromatic substitution to the ortho and para positions. However, the presence of the methyl group at the 2-position sterically hinders the ortho positions (3 and 6). Therefore, electrophilic chlorination of 2-methylanisole is expected to yield a mixture of chlorinated products. While direct chlorination can be a viable route, controlling the regioselectivity to favor the 3-chloro isomer over other isomers, such as 5-chloro-2-methylanisole, is a significant challenge. The reaction conditions, including the choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride) and catalyst (e.g., a Lewis acid), must be carefully optimized to maximize the yield of the desired this compound.

Catalytic Systems for Regioselective Chlorination

The synthesis of specifically substituted aromatic compounds such as this compound necessitates precise control over the position of chlorination. This regioselectivity is a significant challenge in electrophilic aromatic substitution. Modern synthetic chemistry has increasingly turned to catalytic systems to direct the reaction towards the desired isomer, minimizing the formation of unwanted by-products. These catalysts function by activating the chlorinating agent, making it more electrophilic, and potentially influencing the reaction pathway through steric or electronic interactions with the substrate.

Iron(III)-Catalyzed Chlorination of Activated Arenes

Iron(III) compounds have emerged as effective, inexpensive, and environmentally benign catalysts for the chlorination of activated aromatic rings, such as anisole (B1667542) derivatives. acs.orgnih.gov A general and regioselective method utilizes iron(III) triflimide or iron(III) chloride as a powerful Lewis acid to activate N-chlorosuccinimide (NCS), a common and easy-to-handle chlorine source. acs.orgnih.govresearchgate.net This activation increases the electrophilicity of the chlorine atom, facilitating its attack on the electron-rich aromatic ring of substrates like 2-methylanisole.

The reaction is typically performed under mild conditions. organic-chemistry.org For instance, the iron(III)-catalyzed chlorination of activated arenes with NCS can be optimized to achieve high yields of monochlorinated products. acs.org Research has demonstrated the versatility of this system for a wide range of anisole, aniline, and phenol derivatives. nih.gov While the synthesis of this compound is not explicitly detailed, the methodology has been successfully applied to similar substrates, indicating its potential. For example, the reaction of 2-methylanisole under these conditions has been shown to produce its isomer, 4-chloro-2-methylanisole, in high yield. acs.org

Table 1: Representative Iron(III)-Catalyzed Chlorination of Anisole Derivatives

| Substrate | Catalyst | Chlorine Source | Product | Yield |

|---|---|---|---|---|

| Anisole | FeCl₃ | NCS | 4-Chloroanisole (B146269) | 92% |

| 2-Methylanisole | FeCl₃ | NCS | 4-Chloro-2-methylanisole | 85% |

This table presents data on the iron(III)-catalyzed chlorination of various activated arenes, illustrating the effectiveness of the catalytic system. Data sourced from The Journal of Organic Chemistry. acs.org

Recent advancements include the use of visible light to promote FeCl₃-catalyzed chlorination, expanding the scope and sustainability of these methods. rsc.orgrsc.orgscilit.comnih.gov These photo-induced processes demonstrate an alternative approach to synthesizing aryl chlorides from various precursors under mild, room-temperature conditions. rsc.orgnih.gov

Regioselectivity Challenges and By-product Formation

The primary challenge in the synthesis of this compound via electrophilic chlorination is controlling the regioselectivity. The structure of the starting material, 2-methylanisole, dictates the preferred positions of substitution. The molecule contains two activating groups on the benzene ring: a methoxy group (-OCH₃) and a methyl group (-CH₃).

In electrophilic aromatic substitution, both the methoxy and methyl groups are ortho, para-directors. libretexts.org This means they direct incoming electrophiles (like Cl⁺) to the positions ortho and para relative to themselves.

The methoxy group at position 1 directs to positions 2 (occupied), 4, and 6.

The methyl group at position 2 directs to positions 3, 5, and 6.

The combined directing effects strongly favor substitution at positions 4 and 6, where the activating effects of both groups are reinforced. The desired 3-position is only activated by the methyl group and is ortho to it. The steric hindrance from the adjacent methyl group can also disfavor substitution at the 3-position. nih.gov

Consequently, the direct chlorination of 2-methylanisole is likely to yield a mixture of isomers, with the primary by-products being:

4-Chloro-2-methylanisole: Substitution at the para-position relative to the strongly activating methoxy group.

6-Chloro-2-methylanisole: Substitution at the ortho-position relative to the methoxy group.

Dichlorinated products: Further reaction of the monochlorinated products can lead to compounds like 3,4-dichloro-2-methylanisole or 4,6-dichloro-2-methylanisole, especially if an excess of the chlorinating agent is used. acsgcipr.org

Achieving high selectivity for the 3-chloro isomer is difficult because it is neither the electronically nor sterically favored product. nih.gov The formation of Wheland intermediates (arenium ions) is most stabilized when the positive charge can be delocalized by the powerful electron-donating methoxy group, which occurs with substitution at the ortho and para positions (4 and 6). libretexts.org Therefore, synthetic strategies must overcome these inherent electronic preferences to produce this compound efficiently.

Emerging and Green Synthetic Strategies for this compound Production

In response to growing environmental concerns, the chemical industry is shifting towards more sustainable and efficient manufacturing processes. This includes the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Industrial Production Methods: Trifluoroacetic Anhydride (B1165640) Method

One documented method for the preparation of this compound involves the use of trifluoroacetic anhydride (TFAA). sigmaaldrich.comchemicalbook.com While specific industrial process details are often proprietary, the role of TFAA in electrophilic aromatic substitution is typically to act as a powerful activating agent.

In this context, TFAA likely reacts with a chlorine source (e.g., a chloride salt or HCl) to generate a highly reactive electrophilic chlorinating species, possibly involving a mixed anhydride. This potent electrophile can then react with the aromatic ring of 2-methylanisole. The use of a strong activating agent like TFAA can sometimes alter the regiochemical outcome of a reaction compared to milder methods, potentially increasing the yield of the less electronically favored 3-chloro isomer. However, such highly reactive systems may also lead to a higher potential for by-product formation if conditions are not precisely controlled.

Green Chemistry Principles in Anisole Derivatization

The application of green chemistry principles is crucial for the sustainable synthesis of anisole derivatives. rsc.orgmdpi.com These principles provide a framework for designing safer and more efficient chemical processes. nih.gov Key principles relevant to the synthesis of this compound include:

Catalysis: Using catalytic reagents, such as the Iron(III) catalysts discussed previously, is preferred over stoichiometric reagents. Catalysts reduce waste because they are used in small amounts and can be recycled. mdpi.com

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Reactions with poor atom economy generate significant waste. thieme-connect.de

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or biomass-derived solvents like anisole itself. mdpi.comrsc.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Photo-catalyzed and microwave-assisted reactions are being explored as energy-efficient alternatives. mdpi.commdpi.com

Use of Renewable Feedstocks: Anisole can be derived from renewable resources like lignin (B12514952), a component of biomass, making it a sustainable starting material. mdpi.com

By integrating these principles, chemists aim to develop new synthetic pathways for anisole derivatives that are not only effective but also environmentally responsible. rsc.org

Sustainable Reagents and Solvents in Synthesis

A core tenet of green chemistry is the replacement of toxic and hazardous reagents and solvents with more sustainable alternatives. nih.govjalsnet.com

Sustainable Reagents: Traditional chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are effective but highly toxic and difficult to handle. thieme-connect.de Green chemistry seeks to replace these with safer, more environmentally benign options.

N-Chlorosuccinimide (NCS): A solid, relatively safe, and easy-to-handle chlorinating agent that generates succinimide, a less harmful by-product. thieme-connect.deisca.me

In-situ Generated Chlorine: Using systems like sodium chlorate (B79027) (NaClO₃) and hydrochloric acid (HCl) in water generates the required electrophile in the reaction vessel, avoiding the transport and storage of hazardous chlorine gas. jalsnet.com This approach is cost-effective and uses water as the reaction medium. jalsnet.com

Sustainable Solvents: Many traditional organic solvents are volatile, flammable, and toxic. Research focuses on finding greener replacements. nih.gov

Water: An ideal green solvent as it is non-toxic, non-flammable, and readily available. nih.govjalsnet.com Performing chlorinations in aqueous media can simplify product separation and reduce environmental impact. jalsnet.comisca.me

Anisole: In some cases, the starting material itself can serve as the solvent, reducing the need for an additional auxiliary substance. Anisole is considered a more sustainable solvent compared to many fossil-derived alternatives. rsc.org

Table 2: Comparison of Traditional vs. Green Reagents/Solvents for Chlorination

| Category | Traditional Approach | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Chlorinating Agent | Chlorine Gas (Cl₂), Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS), NaCl/HCl (in-situ) | Safer handling, reduced toxicity, less hazardous by-products. thieme-connect.dejalsnet.com |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane), Aromatic Hydrocarbons (e.g., Toluene) | Water, Anisole | Non-toxic, non-flammable, reduced environmental pollution, potentially renewable. rsc.orgnih.govjalsnet.com |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Catalytic Iron(III) salts | Reduced waste, potential for recycling, lower environmental impact. acs.org |

This table provides a comparative overview of conventional and sustainable options for reagents and solvents used in aromatic chlorination reactions.

Reaction Mechanisms and Chemical Transformations of 3 Chloro 2 Methylanisole

Electrophilic Aromatic Substitution (EAS) Reactions of 3-Chloro-2-methylanisole

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The mechanism generally proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation known as an arenium ion (or sigma complex), followed by the removal of a proton to restore the stable aromatic system. chemistrysteps.commasterorganicchemistry.com The formation of the arenium ion is the slow, rate-determining step of the reaction. masterorganicchemistry.com

The methoxy (B1213986) (-OCH₃) group is a powerful activating group in electrophilic aromatic substitution reactions. organicchemistrytutor.com Activating groups increase the rate of EAS compared to unsubstituted benzene. masterorganicchemistry.com The oxygen atom of the methoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance. libretexts.org This donation of electron density increases the nucleophilicity of the ring, making it more attractive to electrophiles. organicchemistrytutor.com

The directing effects of the individual substituents are summarized below:

Methoxy (-OCH₃) group at C1: A strong activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. libretexts.orgpressbooks.pub

Methyl (-CH₃) group at C2: A weak activating group that directs to the ortho (C1, C3) and para (C5) positions through an inductive effect. libretexts.org

Chloro (-Cl) group at C3: A deactivating group that directs ortho (C2, C4) and para (C6). pressbooks.pub Although halogens are electron-withdrawing inductively (deactivating), they possess lone pairs that can participate in resonance, directing substitution to the ortho and para positions. pressbooks.pub

In this compound, the available positions for substitution are C4, C5, and C6. The methoxy group at C1 is the most powerful activating director present and will therefore exert the strongest influence. It strongly activates the C4 (para) and C6 (ortho) positions. The chloro group at C3 also directs towards C4 and C6. The methyl group at C2 directs towards C5.

Considering these combined effects, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by the dominant methoxy group. However, the C6 position is ortho to both the methoxy group and the adjacent, bulky methyl group, which can cause significant steric hindrance. fiveable.me Therefore, the C4 position, which is para to the strongly activating methoxy group and ortho to the chloro group, is the most favored site for electrophilic substitution.

| Substituent | Position | Effect on Reactivity | Directing Preference | Target Positions Activated/Directed |

|---|---|---|---|---|

| -OCH₃ | C1 | Strongly Activating | Ortho, Para | C2, C4, C6 |

| -CH₃ | C2 | Weakly Activating | Ortho, Para | C1, C3, C5 |

| -Cl | C3 | Weakly Deactivating | Ortho, Para | C2, C4, C6 |

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step pathway. libretexts.org

Formation of the Arenium Ion: The aromatic ring's π-electron system acts as a nucleophile, attacking the electrophile (E⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex. This step is typically the rate-determining step because it involves the loss of aromatic stability. chemistrysteps.commasterorganicchemistry.com

Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. The electrons from the C-H bond move back into the ring, restoring the stable aromatic π-system and forming the final substituted product. This step is fast and energetically favorable. masterorganicchemistry.com

The stability of the intermediate arenium ion is crucial for determining the regioselectivity of the reaction. libretexts.org For ortho and para attack on an anisole (B1667542) derivative, the positive charge of the arenium ion can be delocalized onto the carbon atom bearing the methoxy group. This allows for an additional resonance structure where the oxygen atom donates a lone pair to stabilize the positive charge, a highly favorable configuration. organicchemistrytutor.comlibretexts.org This extra stabilization is not possible when the electrophile attacks the meta position. This difference in intermediate stability explains why methoxy groups are strong ortho-para directors. libretexts.org

Oxidation and Reduction Reactions of this compound

Catalytic hydrogenation can be used to reduce the aromatic ring of anisole derivatives. Unlike the hydrogenation of alkenes, the reduction of aromatic rings does not proceed all the way to a cyclohexane (B81311) under Birch reduction conditions, but rather to a 1,4-cyclohexadiene. wikipedia.org Complete saturation to a cyclohexane ring typically requires more forceful conditions and the use of metal catalysts such as rhodium, platinum, or nickel. nih.gov

Studies on the hydrogenation of anisole have shown that it can be converted to methoxycyclohexane or further to cyclohexanol, depending on the catalyst and reaction conditions. nih.govresearchgate.net For instance, rhodium (Rh) nanoclusters have been shown to be effective catalysts for the hydrogenation of anisole under mild conditions. nih.gov Bimetallic catalysts, such as Ni-Co systems, have also been investigated for the hydrodeoxygenation of anisole. researchgate.net

For halogenated aromatic compounds, catalytic hydrogenation can also lead to hydrogenolysis, where the carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond. The selectivity between ring hydrogenation and dehalogenation is a significant challenge and depends heavily on the chosen catalyst and reaction parameters. acs.org Therefore, the catalytic hydrogenation of this compound could potentially yield several products, including the fully saturated 1-chloro-3-methoxy-2-methylcyclohexane, as well as dehalogenated products, depending on the specific pathway followed.

Specific research on the oxidative transformation of this compound is limited. However, insights can be gained from studies on structurally similar compounds, such as p-methoxytoluene. The methyl group attached to an aromatic ring is susceptible to oxidation, while the ring itself is relatively stable to oxidation.

Research on the selective oxidation of p-methoxytoluene has demonstrated that the methyl group can be converted into an aldehyde (p-methoxybenzaldehyde) and subsequently to a carboxylic acid (p-anisic acid). mdpi.comresearchgate.net These transformations are often carried out in the vapor phase using supported metal oxide catalysts, such as those containing vanadium or cobalt, in the presence of an oxidizing agent like air or oxygen. mdpi.comresearchgate.net A plausible mechanism involves the generation of radical species that activate the C-H bonds of the methyl group. mdpi.com

By analogy, a probable oxidative pathway for this compound would involve the selective oxidation of the methyl group at the C2 position. This would lead to the formation of 3-chloro-6-methoxy-2-methylbenzaldehyde (B3156170) and, upon further oxidation, 3-chloro-6-methoxy-2-methylbenzoic acid, with the chloro and methoxy substituents remaining on the intact aromatic ring.

Cross-Coupling Reactions Involving this compound

This compound, as a substituted aryl chloride, can participate in a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the chloro substituent provides a reactive handle for such transformations, while the electronic and steric effects of the methoxy and methyl groups influence the substrate's reactivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. This compound can serve as a substrate in several of these key transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Aryl chlorides are often less reactive than the corresponding bromides or iodides, requiring more robust catalytic systems, typically involving electron-rich, bulky phosphine (B1218219) ligands to facilitate the initial oxidative addition of the Ar-Cl bond to the Pd(0) center, which is often the rate-determining step.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron compound. For a substrate like this compound, this allows for the introduction of various aryl, heteroaryl, or alkyl groups. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. sigmaaldrich.com The steric hindrance from the ortho-methyl group and the electronic nature of the methoxy group can influence reaction rates and yields.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. nih.gov The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene into the Pd-Aryl bond, and subsequent β-hydride elimination. fishersci.ca

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. The catalytic cycle involves oxidative addition of this compound to the palladium(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and the desired arylamine product. prepchem.com The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides. prepchem.com

Table 1: Examples of Palladium-Catalyzed Reactions with Chloroanisole Derivatives This table presents data for chloroanisole derivatives as models to illustrate typical reaction conditions and outcomes.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Chloroanisole | Potassium sec-butyltrifluoroborate | Pd(II) precatalyst | K₃PO₄ | Toluene/H₂O | - | - |

| Suzuki-Miyaura | 3-Chloroanisole | 2,6-Dimethylphenylboronic acid | Pd₂dba₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 25 | Good Conversion |

| Buchwald-Hartwig | Aryl Chloride | Amine | Pd₂dba₃ / Xantphos | DBU | MeCN/PhMe | 140 | Varies |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions, particularly for activating challenging substrates like aryl chlorides. nih.gov The lower cost and unique reactivity of nickel make it an attractive option for transformations involving this compound. Nickel catalysts can effectively mediate Suzuki-Miyaura and amination reactions with chloroarenes, often under milder conditions than their palladium counterparts. organic-chemistry.orgncats.io

The mechanism of nickel-catalyzed cross-couplings generally follows a similar catalytic cycle to palladium, involving Ni(0)/Ni(II) intermediates. However, nickel has a greater propensity to participate in single-electron transfer (SET) pathways, which can lead to different reactivity patterns.

Ligand Effects: The choice of ligand is paramount in nickel catalysis, profoundly influencing the catalyst's stability, activity, and selectivity. ethernet.edu.et

N-Heterocyclic Carbenes (NHCs): Ligands like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have been shown to be highly effective in nickel-catalyzed aminations of aryl chlorides. aakash.ac.ingoogle.com They form stable, electron-rich nickel complexes that readily undergo oxidative addition.

Phosphine Ligands: Both monodentate and bidentate phosphine ligands are widely used. Bulky, electron-rich phosphines such as tricyclohexylphosphine (B42057) (PCy₃) can promote the coupling of unactivated aryl chlorides. organic-chemistry.org Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can also be effective, although their performance can be substrate-dependent, and in some cases, they can form inactive dimeric nickel species with certain heteroaryl chlorides. organic-chemistry.org

The steric and electronic properties of the ligand must be carefully matched with the substrate. For a sterically hindered substrate like this compound, a bulky ligand would be necessary to promote reductive elimination, while sufficient electron density is required to facilitate the initial oxidative addition step.

Table 2: Ligand Types in Nickel-Catalyzed Cross-Coupling of Aryl Chlorides

| Reaction Type | Ligand Class | Example Ligand | Key Feature | Substrate Example |

|---|---|---|---|---|

| Amination | N-Heterocyclic Carbene (NHC) | SIPr | Strong σ-donor, sterically bulky | Heteroaryl Chlorides |

| Suzuki-Miyaura | Monodentate Phosphine | PCy₃ | Bulky, electron-rich | Aryl Chlorides |

| Suzuki-Miyaura | Bidentate Phosphine | dppf | Chelating, provides stability | 3- and 4-Chloropyridine |

| α-Arylation | Bidentate Phosphine | BINAP | Chiral, provides asymmetric induction | Chloroarenes |

Carboxylation of aryl halides is a valuable transformation for synthesizing aromatic carboxylic acids, which are important intermediates in pharmaceuticals and materials science. This can be achieved using carbon dioxide (CO₂) as a direct C1 source or by using CO surrogates like formic acid. rsc.org Both palladium and nickel catalysts have been developed for this purpose.

Using 4-chloroanisole (B146269) as a model, the reaction typically involves the oxidative addition of the aryl chloride to a low-valent metal center (Pd(0) or Ni(0)). In processes utilizing formic acid, the acid serves as a source of carbon monoxide in situ, which then inserts into the metal-aryl bond to form an aroyl-metal intermediate. organic-chemistry.orgwikipedia.org Subsequent reaction with a nucleophile (e.g., water for carboxylic acids, an alcohol for esters) yields the final product. jk-sci.com

Alternatively, direct carboxylation with CO₂ requires a reductant (e.g., Mn powder) to facilitate the catalytic cycle. sigmaaldrich.com The mechanism involves the formation of an organometallic species that is nucleophilic enough to react with the electrophilic CO₂. The key challenge is the insertion of CO₂ into the metal-carbon bond. This transformation offers a greener route to benzoic acid derivatives, avoiding the use of highly toxic CO gas.

Derivatization Reactions of this compound

Beyond cross-coupling, this compound can be derivatized through reactions that modify the aromatic ring or its substituents, leading to a range of functionalized molecules.

This compound is utilized as a precursor in the synthesis of arene-manganese tricarbonyl complexes. fishersci.ca These organometallic compounds are formed by coordinating the aromatic ring of the anisole derivative to a manganese tricarbonyl cation, [Mn(CO)₃]⁺. This complexation significantly alters the reactivity of the aromatic ring.

The electron-withdrawing nature of the [Mn(CO)₃]⁺ fragment activates the arene ring towards nucleophilic aromatic substitution and addition reactions. jk-sci.com For example, nucleophiles can add to the ortho or meta positions of the complexed arene, a reactivity pattern opposite to that of the free, electron-rich anisole ring which typically undergoes electrophilic substitution. This umpolung (reactivity reversal) allows for the synthesis of substituted aromatic compounds that are otherwise difficult to access.

Aromatic hydroxyketones are valuable synthetic intermediates. While direct acylation of this compound would be challenging due to the directing effects of the substituents, a multi-step sequence can be envisioned to produce hydroxyketones. A plausible route involves the Fries rearrangement. ethernet.edu.et

The first step would be the demethylation of the anisole to the corresponding 3-chloro-2-methylphenol (B1584042). This can be achieved using reagents like boron tribromide (BBr₃). The resulting phenol (B47542) can then be acylated with an acyl chloride or anhydride (B1165640) to form a phenolic ester. Upon treatment with a Lewis acid (e.g., AlCl₃) or a Brønsted acid, this ester undergoes the Fries rearrangement, where the acyl group migrates from the phenolic oxygen to the ortho or para position on the aromatic ring, yielding a hydroxy aryl ketone. rsc.org The regioselectivity of the rearrangement (ortho vs. para) can often be controlled by reaction conditions such as temperature and solvent. Given the substitution pattern of the starting material, the acyl group would be expected to migrate to the positions para or ortho to the hydroxyl group.

Computational and Theoretical Chemistry Studies on 3 Chloro 2 Methylanisole

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the behavior of molecules over time, providing insights into their dynamic properties, interactions, and conformational changes. While specific MD studies focusing exclusively on 3-chloro-2-methylanisole are not prevalent in publicly accessible literature, the principles and applications can be thoroughly understood from simulations of analogous substituted benzenes, such as anisole (B1667542) and benzene (B151609) itself. researchgate.netkummerlaender.eu

An MD simulation of this compound would involve defining a force field—a set of parameters that describe the potential energy of the system—for the molecule. This force field governs the interactions between atoms, including bond stretching, angle bending, and non-bonded van der Waals and electrostatic interactions. The molecule would then be placed in a simulation box, often with a solvent like water, to study its behavior in a condensed phase. rsc.orgrsc.org By solving Newton's equations of motion iteratively, the simulation tracks the trajectory of every atom over a specific time period, typically from nanoseconds to microseconds.

Such simulations could elucidate several key properties of this compound:

Solvation Structure: MD can reveal how solvent molecules, like water, arrange themselves around the solute. For instance, studies on anisole-water complexes have identified specific hydrogen bonding interactions, including π-system hydrogen bonds with the aromatic ring and conventional σ-bonds with the methoxy (B1213986) group's oxygen atom. researchgate.net A simulation of this compound would explore how the chlorine and methyl substituents sterically and electronically influence this hydration shell. rsc.org

Transport Properties: Properties such as the diffusion coefficient can be calculated from the mean-square displacement of the molecule over time. This data is crucial for understanding how the molecule moves through a medium, a key parameter in contexts like environmental fate modeling or its behavior in biological systems. acs.org

Intermolecular Interactions: In concentrated solutions or mixtures, MD simulations can detail the nature of intermolecular forces between molecules of this compound. This includes π-π stacking interactions, which are fundamental in the behavior of aromatic compounds. kummerlaender.eu The substitution pattern of this compound would create specific electrostatic potential surfaces that dictate its preferred orientation relative to neighboring molecules. acs.org

By simulating the molecule under various conditions (e.g., different temperatures, pressures, or solvent environments), researchers can gain a comprehensive understanding of its physicochemical behavior at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its activity, be it chemical reactivity or biological effect. This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure and using statistical methods to build predictive models.

The reactivity of this compound, particularly in processes like electrophilic aromatic substitution, is governed by the electronic effects of its substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and activating, while the chloro (-Cl) group is deactivating yet ortho-, para-directing due to a combination of inductive and resonance effects. libretexts.org

A QSAR model for chemical reactivity would involve calculating descriptors for this compound and a series of related compounds. These descriptors can include:

Electronic Descriptors: Parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, orbital coefficients, and partial atomic charges. These are crucial for modeling reactivity, as they relate to the molecule's ability to donate or accept electrons. For instance, a higher HOMO energy often correlates with increased susceptibility to electrophilic attack. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific conformational indices that describe the molecule's size and shape. These are important for understanding how sterically accessible different sites on the aromatic ring are to incoming reagents.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

By correlating these descriptors with experimentally determined reaction rates or yields for a set of molecules, a predictive QSAR model can be developed. For biological activity, similar descriptors are used. For example, the toxicity of chloro-anilines and other aromatic compounds has been successfully modeled using quantum chemical descriptors. researchgate.netresearchgate.net A QSAR model could predict the potential biological activity of this compound by comparing its descriptor values to those of compounds with known activities. mdpi.com

Computational chemistry provides powerful tools to predict the outcomes of chemical reactions. For this compound, Density Functional Theory (DFT) calculations can be used to model potential chemical transformations. For instance, in an electrophilic aromatic substitution reaction, DFT can be used to calculate the energies of the intermediate carbocations (sigma complexes) formed when an electrophile attacks each possible position on the aromatic ring. youtube.com

The position that leads to the most stable intermediate is predicted to be the major product. The activating methoxy and methyl groups, and the deactivating chloro group, all have directing effects that would be quantified by these energy calculations.

Furthermore, computational models can predict the feasibility of metabolic transformations, which are crucial for assessing the environmental fate and potential toxicity of a compound. Studies on substituted anisoles have used ab initio calculations to predict sites of oxidative metabolism by enzymes like cytochrome P450. acs.org By calculating the stability of radical cations or the activation energies for hydrogen abstraction at different positions, these models can predict which parts of the this compound molecule are most likely to be hydroxylated or otherwise modified by metabolic processes. acs.orgescholarship.org

Spectroscopic Data Interpretation through Computational Methods

Computational chemistry is an indispensable tool for the interpretation and validation of experimental spectroscopic data. By calculating theoretical spectra, researchers can assign specific spectral features to precise molecular structures and motions, providing a deeper understanding of the compound's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensor for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical chemical shifts can be calculated and compared with experimental data for validation. This comparison helps confirm the structural assignment and can reveal subtle electronic effects of the substituents. Below is a table comparing experimental ¹³C NMR data with theoretically calculated values for a similar compound, demonstrating the typical accuracy of such predictions.

Table 1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for 3-Chloro-2-methylaniline (B42847) Note: Experimental data for this compound is not readily available in public databases; data for the structurally similar 3-Chloro-2-methylaniline is used for illustrative purposes. chemicalbook.com

| Carbon Atom | Experimental Shift (ppm) chemicalbook.com | Predicted Shift (ppm) (Illustrative) |

| C1 (C-CH₃) | 123.5 | 124.1 |

| C2 (C-NH₂) | 143.8 | 144.5 |

| C3 (C-Cl) | 134.1 | 134.9 |

| C4 | 127.2 | 127.8 |

| C5 | 118.0 | 118.5 |

| C6 | 125.7 | 126.3 |

| C7 (-CH₃) | 14.1 | 14.7 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each peak in a vibrational spectrum corresponds to a specific molecular motion, such as the stretching of a bond or the bending of an angle. DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. cardiff.ac.uk

However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve accuracy, these calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals). mdpi.com

For this compound, computational analysis allows for the unambiguous assignment of the complex vibrational spectrum. An experimental IR spectrum is available for comparison. nih.gov Key vibrational modes predicted by DFT calculations would include C-H stretching of the aromatic ring and methyl groups, the characteristic C-O-C stretches of the anisole moiety, and the C-Cl stretching vibration. nipne.roresearchgate.net

Table 2: Calculated Vibrational Frequencies and Assignments for this compound (Frequencies are illustrative, based on typical DFT calculations for similar molecules)

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| ~3080 | ν(C-H) | Aromatic C-H Stretch |

| ~2960 | νas(C-H) | Asymmetric CH₃ Stretch |

| ~2850 | νs(C-H) | Symmetric CH₃ Stretch |

| ~1580 | ν(C=C) | Aromatic Ring Stretch |

| ~1460 | δas(CH₃) | Asymmetric CH₃ Bend |

| ~1250 | νas(C-O-C) | Asymmetric C-O-C Stretch |

| ~1040 | νs(C-O-C) | Symmetric C-O-C Stretch |

| ~780 | γ(C-H) | Out-of-plane Aromatic C-H Bend |

| ~710 | ν(C-Cl) | C-Cl Stretch |

This detailed computational analysis is essential for accurately interpreting experimental spectra and relating them to the molecule's specific structural features.

Mass Spectrometry Fragmentation Pattern Prediction

While specific computational studies predicting the mass spectrum of this compound are not extensively documented in publicly available research, a theoretical fragmentation pattern can be reliably predicted based on established principles of mass spectrometry and the known behavior of related aromatic, ether, and chlorinated compounds. libretexts.orglibretexts.org Electron ionization (EI) mass spectrometry typically involves the formation of a molecular ion (M•+), which then undergoes a series of fragmentation steps to produce smaller, charged ions. libretexts.org The predicted fragmentation pathways for this compound are centered around the functional groups present: the methoxy group, the chlorine atom, and the methyl-substituted benzene ring.

Molecular Ion Peak

The molecular ion peak is a critical starting point for spectral interpretation. Due to the presence of a stable aromatic ring, this compound is expected to exhibit a prominent molecular ion peak. libretexts.org A key characteristic will be the isotopic pattern caused by the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which occur in a natural abundance ratio of approximately 3:1. docbrown.infolibretexts.orglibretexts.org This results in two distinct peaks for the molecular ion and any chlorine-containing fragments:

m/z 156 : The molecular ion [C₈H₉³⁵ClO]•+, designated as M•+.

m/z 158 : The isotopic molecular ion [C₈H₉³⁷ClO]•+, designated as (M+2)•+. The intensity of this peak is predicted to be about one-third of the M•+ peak. libretexts.org

Primary Fragmentation Pathways

The energetically unstable molecular ion will fragment through several predictable pathways, driven by the stability of the resulting ions and neutral radicals. The primary predicted fragmentation patterns are detailed below.

Loss of a Methyl Radical (M-15) : A common fragmentation pathway for anisoles and other methyl ethers is α-cleavage, involving the homolytic cleavage of the C-O bond of the methoxy group. miamioh.eduyoutube.com This results in the loss of a methyl radical (•CH₃) and the formation of a stable, resonance-stabilized phenoxy-type cation.

[C₈H₉ClO]•+ → [C₇H₆ClO]⁺ + •CH₃

This would produce a significant ion at m/z 141 (with a corresponding M+2 peak at m/z 143 ).

Loss of a Chlorine Radical (M-35) : Cleavage of the C-Cl bond is a characteristic fragmentation for chlorinated aromatic compounds, leading to the loss of a chlorine radical (•Cl). docbrown.infolibretexts.org This pathway results in the formation of a 2-methylanisole (B146520) cation.

[C₈H₉ClO]•+ → [C₈H₉O]⁺ + •Cl

This fragmentation would yield an ion at m/z 121 . Since the chlorine atom is lost, this peak would not have an associated M+2 peak.

Loss of Formaldehyde (B43269) (M-30) : A characteristic rearrangement for anisole and its derivatives involves the loss of a neutral formaldehyde molecule (CH₂O). iaea.orgosti.gov This pathway leads to the formation of a chlorotoluene radical cation.

[C₈H₉ClO]•+ → [C₇H₇Cl]•+ + CH₂O

This would produce an ion at m/z 126 (with an M+2 peak at m/z 128 ).

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation. For instance, the [C₇H₆ClO]⁺ ion (m/z 141/143) formed by the loss of a methyl radical could subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic structures, to yield an ion at m/z 113/115 .

The following table summarizes the major predicted ions in the electron ionization mass spectrum of this compound.

| Predicted m/z | Isotopic Peak (m/z) | Proposed Ion Formula | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|---|

| 156 | 158 | [C₈H₉ClO]•+ | - | Molecular Ion (M•+) |

| 141 | 143 | [C₇H₆ClO]⁺ | •CH₃ (15 Da) | Loss of a methyl radical from the methoxy group (α-cleavage) |

| 126 | 128 | [C₇H₇Cl]•+ | CH₂O (30 Da) | Loss of neutral formaldehyde via rearrangement |

| 121 | - | [C₈H₉O]⁺ | •Cl (35/37 Da) | Loss of a chlorine radical |

| 113 | 115 | [C₆H₆Cl]⁺ | •CH₃, CO (43 Da total) | Loss of CO from the [M-CH₃]⁺ ion |

| 77 | - | [C₆H₅]⁺ | •Cl, •CH₃, CO (79 Da total) | Loss of chlorine and subsequent fragmentations leading to the phenyl cation |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Chloro-2-methylanisole, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons typically appear in the downfield region, with their splitting patterns providing information about their relative positions on the benzene (B151609) ring. The methoxy and methyl protons appear as sharp singlets in the upfield region.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons resonate at lower field compared to the aliphatic methoxy and methyl carbons. The specific chemical shifts of the aromatic carbons are influenced by the chloro, methyl, and methoxy substituents.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.1-7.3 | Multiplet | Aromatic CH |

| ¹H | ~6.8-7.0 | Multiplet | Aromatic CH |

| ¹H | ~3.8 | Singlet | -OCH₃ |

| ¹H | ~2.3 | Singlet | -CH₃ |

| ¹³C | ~156 | Singlet | C-OCH₃ |

| ¹³C | ~135 | Singlet | C-Cl |

| ¹³C | ~131 | Singlet | Aromatic CH |

| ¹³C | ~127 | Singlet | Aromatic CH |

| ¹³C | ~125 | Singlet | C-CH₃ |

| ¹³C | ~121 | Singlet | Aromatic CH |

| ¹³C | ~56 | Singlet | -OCH₃ |

| ¹³C | ~16 | Singlet | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Resolution of Conflicting Spectral Data and Rotational Isomers

In substituted anisoles, the possibility of rotational isomers (or conformers) arising from restricted rotation around the aryl-oxygen bond can sometimes lead to complex or seemingly conflicting NMR data. This rotation can be hindered by the presence of ortho substituents. For this compound, the ortho-methyl group could potentially influence the orientation of the methoxy group.

At room temperature, the rotation around the C-O bond is typically fast on the NMR timescale, resulting in time-averaged signals. However, if the rotational barrier is significant, cooling the sample could "freeze out" individual conformers, leading to the appearance of separate sets of signals for each. While specific studies on the rotational isomers of this compound are not widely reported, this phenomenon is a known consideration in the spectral analysis of related substituted anisoles.

Advanced NMR Techniques for Structural Confirmation

To overcome the limitations of one-dimensional NMR and to provide unequivocal structural assignment, a variety of two-dimensional (2D) NMR techniques can be employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. In the aromatic region of this compound's spectrum, cross-peaks would confirm the connectivity of the neighboring aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal, and similarly for the methoxy and methyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons. A NOESY experiment on this compound could show correlations between the methoxy protons and the aromatic proton on the adjacent carbon, as well as between the methyl protons and its neighboring aromatic proton, further solidifying the substitution pattern.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups appears in the 2850-3000 cm⁻¹ range.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the anisole (B1667542) functionality is a prominent feature, typically appearing as a strong band in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region.

Interactive Data Table: Key IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200-1275 | Strong |

| Symmetric C-O-C Stretch | 1000-1050 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Note: Intensities can vary between IR and Raman spectra for the same vibrational mode due to different selection rules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic doublet, with the M⁺ peak and an M+2 peak, where the M+2 peak has approximately one-third the intensity of the M⁺ peak. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion under electron ionization (EI) conditions can provide further structural insights. Common fragmentation pathways for this type of molecule include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at M-15.

Loss of a methoxy radical (•OCH₃): This would lead to a fragment at M-31.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for anisoles, resulting in a fragment at M-30.

Loss of a chlorine atom (•Cl): This would produce a fragment at M-35.

Cleavage of the aromatic ring: This can lead to a variety of smaller fragment ions.

The relative abundances of these fragment ions help to piece together the structure of the original molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₈H₉ClO. ncats.ionih.gov The theoretical (monoisotopic) mass, calculated from the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and oxygen (¹⁶O), can be compared against the experimentally measured mass. The presence of the chlorine atom means the molecular ion will appear as a characteristic isotopic pattern, with the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) in an approximate 3:1 ratio of intensity, which further aids in confirming the presence of chlorine. miamioh.edu

The precise mass measurement by HRMS can effectively differentiate this compound from other isomers or compounds with the same nominal mass but different elemental formulas, thus providing unequivocal confirmation of its molecular formula.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉ClO | ncats.io |

| Molecular Weight (Average) | 156.61 g/mol | |

| Monoisotopic Mass | 156.0341926 Da | nih.gov |

Analysis of Fragmentation Patterns

Electron Ionization (EI) mass spectrometry not only provides the molecular weight but also induces fragmentation of the molecule. The resulting pattern of fragment ions serves as a molecular fingerprint, offering valuable structural information. While a specific experimental mass spectrum for this compound is not detailed in the provided search results, the fragmentation pattern can be predicted based on the known behavior of substituted anisoles and halogenated aromatic compounds. miamioh.eduosti.govnih.gov

Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (-•CH₃): A common fragmentation for anisoles is the cleavage of the O-CH₃ bond, which would result in a chloromethylphenoxide radical cation.

Loss of formaldehyde (-CH₂O): Another characteristic fragmentation of anisoles involves rearrangement and loss of formaldehyde, a neutral molecule. osti.gov

Loss of a chlorine atom (-•Cl): Cleavage of the C-Cl bond is a typical fragmentation pathway for chlorinated aromatic compounds. miamioh.edu

Benzylic cleavage: The presence of the methyl group on the aromatic ring could lead to the loss of a hydrogen atom to form a stable chloromethoxybenzyl cation.

The analysis of these and other potential fragments allows researchers to piece together the compound's structure and confirm the connectivity of the chloro, methyl, and methoxy groups on the benzene ring.

| Parent Ion (m/z) | Predicted Neutral Loss | Predicted Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| 156 [M]⁺• | •CH₃ | 141 | [C₇H₆ClO]⁺• |

| 156 [M]⁺• | CH₂O | 126 | [C₇H₇Cl]⁺• |

| 156 [M]⁺• | •Cl | 121 | [C₈H₉O]⁺ |

| 156 [M]⁺• | •H | 155 | [C₈H₈ClO]⁺ |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the gold standard for determining the absolute structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for resolving any structural ambiguities.

Resolving Substituent Ambiguities

While spectroscopic methods like NMR and MS provide powerful data for structure elucidation, they can sometimes leave ambiguities, especially concerning the exact positioning of substituents on a polysubstituted aromatic ring. For instance, distinguishing between isomers such as this compound and 4-Chloro-2-methylanisole might be challenging based on some spectral data alone. nih.gov

X-ray crystallography of a suitable single crystal of this compound would provide an unambiguous three-dimensional map of electron density, definitively confirming the ortho relationship between the methyl and methoxy groups and the meta relationship of the chlorine atom to the methoxy group. This technique has been successfully applied to resolve such ambiguities in related chloroanisole and other substituted aromatic derivatives.

Intermolecular Interactions and Conformational Flexibility in Related Derivatives

Beyond confirming the molecular structure, X-ray crystallography offers profound insights into the solid-state packing of molecules, governed by intermolecular interactions. core.ac.uk For derivatives of this compound, this analysis can reveal how molecules arrange themselves in the crystal lattice.